Barium chloride dihydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

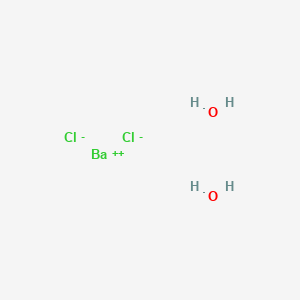

Barium chloride dihydrate is an inorganic compound with the chemical formula BaCl₂·2H₂O. It is one of the most common water-soluble salts of barium. This compound appears as colorless crystals and is highly toxic. This compound is widely used in various industrial applications due to its solubility in water and its ability to impart a yellow-green coloration to a flame .

准备方法

Synthetic Routes and Reaction Conditions: Barium chloride dihydrate can be synthesized through several methods:

Reaction with Barium Hydroxide or Barium Carbonate: Barium hydroxide or barium carbonate reacts with hydrochloric acid to produce barium chloride and water. The reaction is as follows: [ \text{Ba(OH)}_2 + 2\text{HCl} \rightarrow \text{BaCl}_2 + 2\text{H}_2\text{O} ] [ \text{BaCO}_3 + 2\text{HCl} \rightarrow \text{BaCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Reaction with Barium Sulfide: Barium sulfide reacts with hydrochloric acid to form barium chloride and hydrogen sulfide: [ \text{BaS} + 2\text{HCl} \rightarrow \text{BaCl}_2 + \text{H}_2\text{S} ]

Industrial Production Methods: Industrially, this compound is produced in two main steps:

Reduction of Barium Sulfate: Barium sulfate is reduced with carbon at high temperatures to form barium sulfide: [ \text{BaSO}_4 + 4\text{C} \rightarrow \text{BaS} + 4\text{CO} ]

Reaction with Hydrochloric Acid: Barium sulfide is then reacted with hydrochloric acid to produce barium chloride: [ \text{BaS} + 2\text{HCl} \rightarrow \text{BaCl}_2 + \text{H}_2\text{S} ]

Types of Reactions:

Precipitation Reactions: this compound reacts with sulfate ions to form a white precipitate of barium sulfate: [ \text{BaCl}_2 + \text{Na}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2\text{NaCl} ]

Complexation Reactions: Barium chloride can form complexes with various ligands, such as ethylenediaminetetraacetic acid (EDTA).

Common Reagents and Conditions:

Hydrochloric Acid: Used in the preparation of barium chloride from barium hydroxide or barium carbonate.

Sodium Sulfate: Used in precipitation reactions to form barium sulfate.

Major Products:

Barium Sulfate: Formed in precipitation reactions with sulfate ions.

Hydrogen Sulfide: Formed as a byproduct in the industrial production of barium chloride.

科学研究应用

Chemical and Laboratory Applications

Analytical Reagent

Barium chloride dihydrate is widely utilized as a laboratory reagent. It serves as a precipitating agent in qualitative analysis for detecting sulfate ions, particularly in gravimetric analysis to determine sulfate content in various samples .

Synthesis of Barium Compounds

It acts as an intermediate in the synthesis of other barium compounds such as barium hydroxide, barium sulfate, and barium carbonate, which are essential in various chemical manufacturing processes .

Medical Applications

Contrast Agent in Medical Imaging

One of the most notable applications of this compound is in medical diagnostics. It is used as a contrast agent in X-ray imaging, especially for gastrointestinal studies. When ingested or administered rectally, it enhances the visibility of the gastrointestinal tract, aiding in the detection of abnormalities .

Industrial Applications

Flame Retardant in Plastics

In the plastics industry, this compound is employed as a flame retardant additive. It enhances the flame resistance of polymers, thereby reducing their flammability and improving safety standards .

Oil Drilling Fluids

In the oil and gas sector, it is added to drilling fluids as a weighting agent. This application helps to increase the density of the drilling fluid, providing better control and stability during drilling operations .

Textile Industry

this compound is used as a mordant in the textile industry, which helps fix dyes onto fibers. This process enhances colorfastness and durability, ensuring that dyed textiles maintain their color over time .

Environmental and Safety Research

Toxicological Studies

Research has been conducted to evaluate the toxicological effects of this compound. A two-year study on rats and mice indicated that high doses could lead to decreased body weight and kidney lesions; however, no significant increase in cancer incidence was reported . These findings are critical for understanding safe handling practices and regulatory considerations for industrial applications.

Additional Applications

- Desiccant Properties: this compound can act as a desiccant, absorbing moisture from the air to maintain dry conditions in sealed environments .

- Pyrotechnics: It is used in fireworks to produce green-colored flames, showcasing its versatility beyond traditional industrial applications .

- Water Treatment: In laboratories, it plays a role in water treatment processes through precipitation reactions and analytical testing .

Data Table: Summary of Applications

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Chemical & Laboratory | Analytical reagent for sulfate detection | Accurate chemical analysis |

| Medical | Contrast agent for X-ray imaging | Enhanced visualization of gastrointestinal tract |

| Industrial (Plastics) | Flame retardant additive | Improved safety standards |

| Oil & Gas | Weighting agent in drilling fluids | Enhanced control during drilling |

| Textile | Mordant for dyeing | Increased colorfastness |

| Environmental Research | Toxicological studies | Understanding safety and handling |

| Pyrotechnics | Producing green flames | Enhanced visual effects |

作用机制

Barium chloride dihydrate acts as a potassium ion channel blocker. It prevents the hyperpolarization of neurons by blocking the inward rectifier potassium channels. This action affects the membrane potential and can influence various physiological processes .

相似化合物的比较

- Barium Fluoride (BaF₂)

- Barium Bromide (BaBr₂)

- Barium Iodide (BaI₂)

Comparison:

- Solubility: Barium chloride dihydrate is highly soluble in water, whereas barium fluoride and barium iodide have different solubility profiles.

- Applications: Barium chloride is widely used in industrial applications, while barium fluoride is commonly used in optics and barium iodide in radiography.

- Toxicity: All barium compounds are toxic, but their specific toxicological profiles may vary .

This compound stands out due to its extensive use in industrial processes and its role as a chemical reagent in various scientific applications.

化学反应分析

Thermal Dehydration

Heating BaCl₂·2H₂O results in loss of water molecules , forming anhydrous barium chloride (BaCl₂):

BaCl2⋅2H2O (s)ΔBaCl2(s)+2H2O (g)

-

Conditions : Temperatures above 55°C initiate dehydration, with complete conversion to BaCl₂ at 121°C .

-

Reaction Type : Decomposition (breaking a compound into simpler substances) .

| Physical State Change | Temperature Range | Product |

|---|---|---|

| Dihydrate → Monohydrate | 55–121°C | BaCl₂·H₂O |

| Monohydrate → Anhydrous | >121°C | BaCl₂ |

Aqueous Dissociation

In water, BaCl₂·2H₂O dissociates into ions, forming a neutral solution:

BaCl2⋅2H2O (s)→Ba2+(aq)+2Cl−(aq)+2H2O (l)

-

Solubility : 35.8 g/100 mL at 20°C, highly soluble in polar solvents .

-

Applications : Source of Ba²⁺ ions for gravimetric sulfate analysis .

Precipitation Reactions

BaCl₂·2H₂O reacts with sulfate, carbonate, or oxalate ions to form insoluble salts:

Sulfate Precipitation

BaCl2(aq)+Na2SO4(aq)→2NaCl (aq)+BaSO4(s)

Carbonate Precipitation

BaCl2(aq)+Na2CO3(aq)→2NaCl (aq)+BaCO3(s)

Neutralization Reactions

BaCl₂·2H₂O reacts with strong bases or acids:

With Sodium Hydroxide

BaCl2(aq)+2NaOH (aq)→2NaCl (aq)+Ba(OH)2(s)

With Sulfuric Acid

BaCl2(aq)+H2SO4(aq)→2HCl (aq)+BaSO4(s)

From Barium Sulfide

BaS (aq)+2HCl (aq)→BaCl2(aq)+H2S (g)

From Barium Hydroxide

Ba(OH)2(s)+2HCl (aq)→BaCl2(aq)+2H2O (l)

Toxicity and Antidote Reactions

BaCl₂·2H₂O is highly toxic (LD₅₀: 118 mg/kg in rats) . Antidotes exploit precipitation:

Ba2+(aq)+Na2SO4(aq)→BaSO4(s)+2Na+(aq)

Research Findings

-

Thermal Stability : BaCl₂·2H₂O retains structural integrity up to 55°C but undergoes irreversible dehydration beyond 121°C .

-

Environmental Impact : Used in sulfate removal from industrial effluents, reducing ecological toxicity .

-

Toxicology : Chronic exposure in mice linked to nephropathy and reduced survival rates at 4,000 ppm concentrations .

属性

分子式 |

BaCl2H4O2 |

|---|---|

分子量 |

244.26 g/mol |

IUPAC 名称 |

barium(2+);dichloride;dihydrate |

InChI |

InChI=1S/Ba.2ClH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |

InChI 键 |

PWHCIQQGOQTFAE-UHFFFAOYSA-L |

规范 SMILES |

O.O.[Cl-].[Cl-].[Ba+2] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。